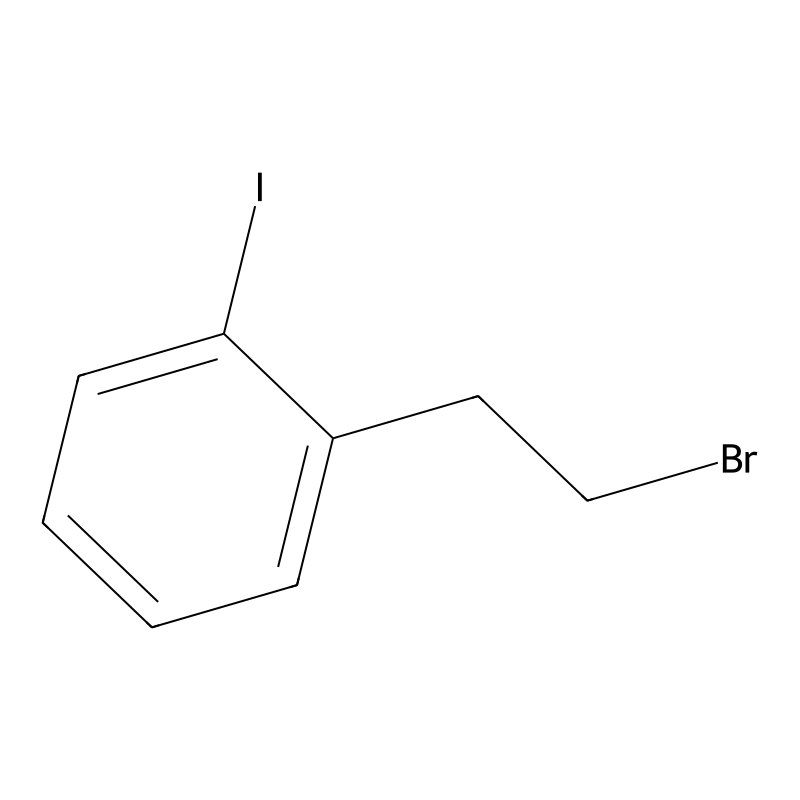

1-(2-Bromoethyl)-2-iodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Bromoethyl)-2-iodobenzene is an aryl halide, specifically a bromo-iodo-substituted aromatic compound. Its structure includes a bromomethyl group attached to the ethyl chain, which is further linked to an iodine atom on the benzene ring. This unique arrangement contributes to its chemical properties and reactivity in various reactions, particularly in nucleophilic substitutions and coupling reactions .

- Palladium-Catalyzed Coupling Reactions: It is utilized in palladium-catalyzed aryl-azole coupling reactions, showcasing its versatility as an aryl halide in organic transformations.

- Nucleophilic Substitution Reactions: The presence of the iodine atom makes it susceptible to nucleophilic attack, allowing for the substitution of the iodine with other nucleophiles .

- Cross-Coupling Reactions: It can also be involved in cross-coupling reactions with organometallic reagents, which are essential in forming carbon-carbon bonds in synthetic organic chemistry.

1-(2-Bromoethyl)-2-iodobenzene exhibits various biological activities due to its halogenated structure. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9, which are crucial for drug metabolism . This inhibition can affect the pharmacokinetics of co-administered drugs and may have implications for drug interactions.

Several methods exist for synthesizing 1-(2-Bromoethyl)-2-iodobenzene:

- Halogenation of Aromatic Compounds: One common method involves the halogenation of 2-iodobenzene using bromine or bromide sources under controlled conditions.

- Alkylation Reactions: The compound can also be synthesized through alkylation reactions where 2-iodobenzene is reacted with bromoethane in the presence of a base .

- Coupling Reactions: Another approach includes utilizing coupling reactions involving aryl halides and organometallic compounds, often facilitated by palladium catalysts.

1-(2-Bromoethyl)-2-iodobenzene finds applications in several fields:

- Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Chemistry: Its properties as a cytochrome P450 inhibitor make it relevant in drug development and pharmacology.

- Material Science: The compound can be used in the development of functional materials due to its unique electronic properties derived from its halogen substituents.

Studies on interaction profiles indicate that 1-(2-Bromoethyl)-2-iodobenzene interacts with various biological systems primarily through enzyme inhibition. Its role as a substrate for cytochrome P450 enzymes suggests potential implications for drug metabolism and toxicity assessments. Furthermore, it is important to consider its reactivity profile when investigating interactions with other chemical entities.

1-(2-Bromoethyl)-2-iodobenzene shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 1-Bromo-3-iodo-2-methylbenzene | C8H8BrI | 0.83 |

| 1-Bromo-4-iodo-2-methylbenzene | C8H8BrI | 0.78 |

| 4-Bromo-2-iodo-1-methylbenzene | C8H8BrI | 0.76 |

| 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | C9H7BrF3I | 0.71 |

The uniqueness of 1-(2-Bromoethyl)-2-iodobenzene lies in its specific positioning of bromine and iodine substituents along with the ethyl group, which differentiates it from other similar compounds. This specific arrangement influences its reactivity patterns and potential applications in organic synthesis and medicinal chemistry.